
2-Propyn-1-ol, 3-(3-perylenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-ol, 3-(3-perylenyl)- is an organic compound with the molecular formula C23H14O. It is characterized by the presence of a perylene moiety attached to a propargyl alcohol group. This compound is notable for its unique structure, which combines the properties of both perylene and propargyl alcohol, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 3-(3-perylenyl)- typically involves the coupling of a perylene derivative with a propargyl alcohol. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated perylene compound with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2-Propyn-1-ol, 3-(3-perylenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-ol, 3-(3-perylenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond in the propargyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products
Oxidation: Formation of perylene-3-carboxaldehyde.
Reduction: Formation of 3-(3-perylenyl)-1-propanol.
Substitution: Formation of various substituted perylene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propyn-1-ol, 3-(3-perylenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-Propyn-1-ol, 3-(3-perylenyl)- exerts its effects is largely dependent on its interaction with specific molecular targets. The perylene moiety can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties. Additionally, the propargyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol (2-Propyn-1-ol): A simpler analog without the perylene moiety, primarily used in organic synthesis.
3-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of a perylene group, used in the synthesis of pharmaceuticals and fine chemicals.
3-(Trimethylsilyl)-2-propyn-1-ol: Features a trimethylsilyl group, used as a protecting group in organic synthesis.
Uniqueness
2-Propyn-1-ol, 3-(3-perylenyl)- is unique due to the presence of the perylene moiety, which imparts distinct photophysical properties and potential biological activities. This makes it a valuable compound for research in fields such as materials science and medicinal chemistry.
Properties
CAS No. |
830346-81-1 |
|---|---|
Molecular Formula |
C23H14O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-perylen-3-ylprop-2-yn-1-ol |
InChI |
InChI=1S/C23H14O/c24-14-4-7-15-12-13-21-19-10-2-6-16-5-1-9-18(22(16)19)20-11-3-8-17(15)23(20)21/h1-3,5-6,8-13,24H,14H2 |
InChI Key |
LLKDQIKPPQVMME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C#CCO)C=CC=C5C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


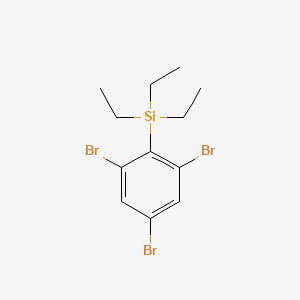
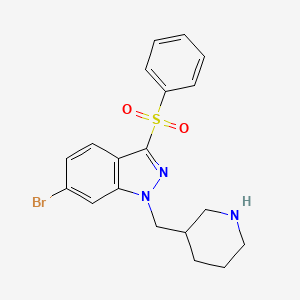
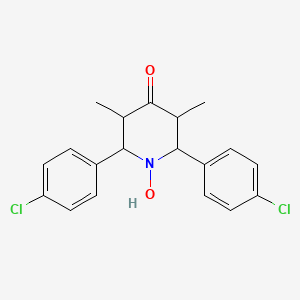

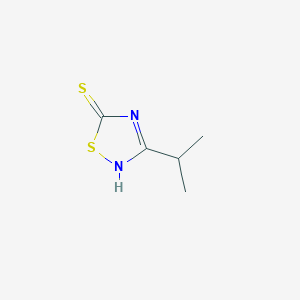
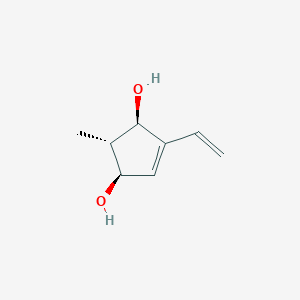
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
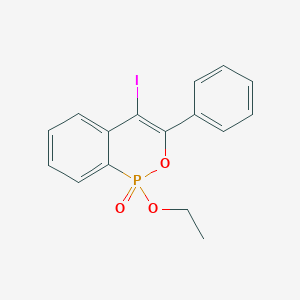
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
